N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex heterocyclic compound. The unique molecular structure combines elements of pyrido[2,3-d]pyrimidine and tetrahydrothiophene, suggesting potentially valuable applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multi-step organic synthesis. The initial steps might include constructing the pyrido[2,3-d]pyrimidine core, followed by the incorporation of the tetrahydrothiophene moiety.
Common reagents could include formamide for the pyrimidine ring formation and thiol derivatives for introducing the sulfur-containing tetrahydrothiophene group. Reaction conditions often necessitate controlled temperature and pH to optimize yield and selectivity.
Industrial Production Methods
In industrial settings, the synthesis would scale up the lab procedures while emphasizing cost-efficiency, purity, and safety. Advanced techniques such as flow chemistry could be applied to enhance the production efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfur atoms in tetrahydrothiophene rings are susceptible to oxidation, potentially forming sulfoxides or sulfones.
Reduction: : The compound might undergo reduction reactions at the pyrimidine ring, reducing keto groups to hydroxyl groups.
Substitution: : The amide and pyrimidine moieties can participate in nucleophilic substitution reactions, offering a platform for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Depending on the reactions, products can range from oxidized derivatives with increased functionality to reduced forms with altered biological activity.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has significant potential in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and in catalysis.
Biology: : Its structural analogs could be studied for their interactions with biomolecules, providing insights into enzyme inhibition or activation.
Industry: : Its derivatives could serve in the development of advanced materials or in the manufacturing of fine chemicals.
Mechanism of Action
Mechanism: : The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The exact mechanism would depend on the context of its application.
Molecular Targets and Pathways: : Possible targets include nucleotide-binding enzymes or sulfur-metabolizing enzymes, influencing pathways like DNA synthesis or oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: : Known for their broad range of biological activities.
Tetrahydrothiophene-containing molecules: : Utilized in pharmaceuticals and materials science.
Uniqueness
The combination of pyrido[2,3-d]pyrimidine with tetrahydrothiophene creates a unique scaffold that may offer a diverse range of activities and applications not seen in other compounds.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,1-dioxothiolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c19-12(9-3-7-24(22,23)8-9)16-5-6-18-13(20)10-2-1-4-15-11(10)17-14(18)21/h1-2,4,9H,3,5-8H2,(H,16,19)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSNJGFNZYGIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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